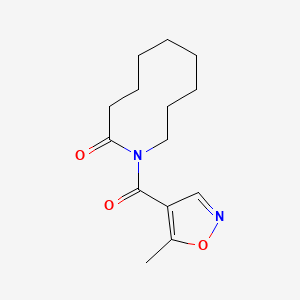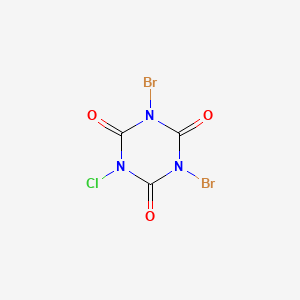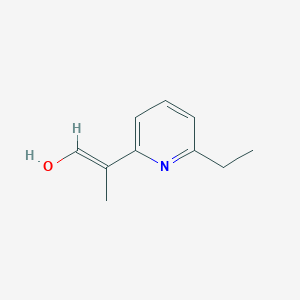
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with an ethyl group at the 6-position and a propen-1-ol group at the 2-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-ethylpyridine and propen-1-ol.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed. This reaction is carried out in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF).
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The ethyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-one.
Reduction: Formation of (E)-2-(6-ethylpyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-ethylpyridin-2-yl)ethanol: Lacks the double bond present in (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol.
2-(6-methylpyridin-2-yl)prop-1-en-1-ol: Has a methyl group instead of an ethyl group on the pyridine ring.
2-(6-ethylpyridin-2-yl)prop-1-en-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and (E)-configuration, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-3-9-5-4-6-10(11-9)8(2)7-12/h4-7,12H,3H2,1-2H3/b8-7+ |
Clave InChI |
RLHUVBAGDULKQW-BQYQJAHWSA-N |
SMILES isomérico |
CCC1=NC(=CC=C1)/C(=C/O)/C |
SMILES canónico |
CCC1=NC(=CC=C1)C(=CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





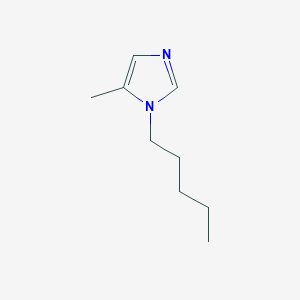

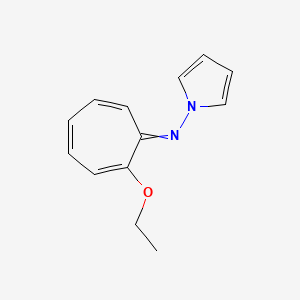

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)



